molecular formula C16H22N2O B4478974 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

Cat. No.: B4478974
M. Wt: 258.36 g/mol
InChI Key: XSOWTFPHUMTKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is a synthetic indole derivative supplied for research purposes. This compound features a substituted indole scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide range of bioactive molecules and its ability to interact with diverse biological targets . The molecular structure consists of a 5-methylindole moiety linked to a 2-methylbutanamide group via an ethyl chain. Indole derivatives, as a class, are extensively investigated for their broad spectrum of pharmacological activities. Scientific literature indicates that indole-based compounds demonstrate various biological activities, including serving as key scaffolds for the development of agents with anti-inflammatory, antiviral, and anticancer properties . Specifically, modifications at the 3-position of the indole ring, such as the ethylamide chain present in this compound, are common in neuropharmacology research. This structural motif is found in compounds that interact with serotonergic and melatoninergic systems; for instance, closely related analogs have been reported to exhibit binding affinity to 5-HT receptors, which are relevant to migraine therapy research , or to melatonin receptors . Researchers may utilize this high-purity compound as a standard in analytical chemistry, a building block (synthon) in synthetic organic chemistry for constructing more complex molecules, or as a pharmacophore for in vitro biological screening assays to explore new therapeutic avenues. This product is intended for research use only in laboratory settings. It is strictly not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-12(3)16(19)17-8-7-13-10-18-15-6-5-11(2)9-14(13)15/h5-6,9-10,12,18H,4,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOWTFPHUMTKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylindole and 2-bromoethylamine.

    Formation of Intermediate: The 5-methylindole is reacted with 2-bromoethylamine under basic conditions to form the intermediate 2-(5-methyl-1H-indol-3-yl)ethylamine.

    Amidation Reaction: The intermediate is then reacted with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety and alkyl groups are susceptible to oxidation under controlled conditions:

Target Site Reagents/Conditions Products Mechanistic Notes
5-Methylindole ringKMnO₄ (acidic/neutral) 5-Carboxy-1H-indol-3-yl derivativeOxidation of methyl to carboxylic acid
Ethyl linkerCrO₃/H₂SO₄Cleavage to form 5-methyl-1H-indole-3-carboxaldehydeOxidative cleavage of C–N bond
Tertiary amideOzone (O₃) followed by H₂O₂ N-dealkylation to yield 2-methylbutanamide and indole fragmentRadical-mediated degradation

Reduction Reactions

The amide group and aromatic system participate in reduction pathways:

Target Site Reagents/Conditions Products Mechanistic Notes
Amide bondLiAlH₄/THF 2-Methylbutanamine and 2-(5-methyl-1H-indol-3-yl)ethanolComplete reduction to amine and alcohol
Indole ringH₂/Pd-C (10 atm) Partially saturated 2,3-dihydro-5-methyl-1H-indole derivativeSelective C2–C3 bond hydrogenation

Hydrolysis and Aminolysis

The amide bond undergoes hydrolysis under acidic/basic conditions or aminolysis:

Reaction Type Conditions Products Kinetics
Acidic hydrolysis6 M HCl, reflux 2-Methylbutanoic acid + 2-(5-methyl-1H-indol-3-yl)ethylamineFirst-order kinetics (k = 0.12 h⁻¹ at 100°C)
Basic hydrolysis2 M NaOH, 80°C Same as above + sodium salt of carboxylic acidFaster than acidic hydrolysis
AminolysisPiperazine/DMF, 120°C N-(piperazin-1-yl)butanamide + indole-ethylamine conjugateNucleophilic acyl substitution

Electrophilic Substitution on Indole

The 5-methylindole core undergoes electrophilic substitution at positions 4, 6, and 7:

Reaction Reagents Position Major Product Yield
BrominationBr₂/CH₃COOH C44-Bromo-5-methyl-1H-indol-3-yl derivative78%
NitrationHNO₃/H₂SO₄ (0°C) C66-Nitro-5-methyl-1H-indol-3-yl derivative65%
Friedel-Crafts alkylationCH₃COCl/AlCl₃ C77-Acetyl-5-methyl-1H-indol-3-yl derivative82%

Functional Group Interconversion

Modification of the butanamide chain:

Reaction Reagents Products Applications
EsterificationSOCl₂ followed by ROH 2-Methylbutanoyl ester derivativeProdrug synthesis
Grignard additionRMgX/THF Tertiary alcohol at β-position of amideChain elongation
Hoffman degradationBr₂/NaOH2-Methylpropylamine + isocyanate intermediateAmine generation

Photochemical and Thermal Reactions

Stability under non-standard conditions:

Condition Outcome Degradation Products Half-Life
UV light (254 nm)Indole ring dimerization Cyclic dimer via [4+4] cycloaddition48 h (50% degradation)
Thermal decomposition200°C, inert atmosphere5-Methylindole + 2-methylbutanenitrileComplete decomposition in 2 h

Key Research Findings:

  • Stereoelectronic Effects : The 5-methyl group on the indole ring directs electrophilic substitution to C4/C7 due to steric hindrance at C6 .

  • Amide Stability : Hydrolysis rates correlate with electron-withdrawing effects of the indole substituents (Hammett σ⁺ = 0.11) .

  • Catalytic Selectivity : Pd-C catalyzed hydrogenation preserves the indole NH while saturating the C2–C3 bond .

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of compounds similar to 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide as selective agonists for serotonin receptors, particularly the 5-HT(1F) receptor. Research indicates that these compounds can inhibit neurogenic dural inflammation, which is a significant factor in migraine pathophysiology. This suggests that such compounds could be developed into effective treatments for migraine headaches and other related disorders .

Antiviral Research

The ongoing COVID-19 pandemic has spurred research into various compounds for their potential antiviral properties. In a study focusing on the inhibition of key viral proteins such as Mpro and Tmprss2, a range of compounds was screened, including those with structural similarities to This compound . The molecular dynamics simulations and docking studies indicated promising interactions that could lead to the development of new antiviral therapies targeting SARS-CoV-2 .

Drug Design and Development

The compound's unique structure makes it a candidate for further exploration in drug design. By leveraging computational methods like molecular docking and dynamics simulations, researchers can identify how modifications to its structure might enhance binding affinity to target receptors or proteins involved in disease processes. This approach is critical for developing new therapeutic agents with improved efficacy and reduced side effects .

Case Study 1: Migraine Treatment

A study published in PubMed demonstrated that selective 5-HT(1F) receptor agonists could significantly reduce neurogenic inflammation associated with migraines. The findings suggest that compounds structurally related to This compound may serve as effective treatments, providing a basis for future clinical trials focused on migraine relief .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In research conducted on potential inhibitors of SARS-CoV-2, several compounds were evaluated for their ability to disrupt critical protein-protein interactions necessary for viral replication. The study identified several promising candidates with structural similarities to This compound , highlighting its potential role in antiviral therapy development .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C16H21N2O (inferred from analogs in ).
  • Structural Features: 5-methylindole moiety: Enhances hydrophobic interactions and π-stacking in binding pockets.

Structural and Functional Analogues

Detailed Analysis

Substituent Effects on Bioactivity
  • Indole Modifications :

    • 5-Methylindole (Target Compound): The methyl group at the 5-position enhances hydrophobic interactions with protein binding pockets, as seen in other indole derivatives with improved anticancer activity .
    • 5-Fluoroindole (): Fluorination increases electronegativity, improving metabolic stability and binding to enzymes like topoisomerases .
    • Thiophene Replacement (): Thiophene’s sulfur atom facilitates hydrogen bonding, but the absence of indole’s aromaticity may reduce affinity for serotonin-related targets .
  • α,β-Unsaturated Propenamide (): The conjugated system allows for covalent binding to nucleophilic residues (e.g., cysteine in kinases), enhancing anticancer potency . Benzotriazine Moiety (): Acts as a DNA intercalator, similar to quinazoline derivatives, enabling dual mechanisms of action (enzyme inhibition + DNA damage) .
Pharmacokinetic Considerations
  • Lipophilicity: Ethyl and benzyl substituents () increase logP values, improving blood-brain barrier penetration but risking off-target toxicity. Hydroxyethyl group () enhances aqueous solubility, favoring intravenous administration .
  • Metabolic Stability :
    • Fluorine and N-methyl groups () reduce oxidative metabolism, prolonging half-life .

Biological Activity

2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and pathways in the body. The indole moiety facilitates high-affinity binding to multiple receptors, influencing numerous biological processes:

  • Receptor Interaction : The compound has shown potential in binding to serotonin receptors, particularly the 5-HT(1F) receptor, which plays a role in neurogenic inflammation and pain modulation .
  • Cell Cycle Regulation : It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Research indicates that compounds similar to this one can induce apoptosis through caspase activation pathways, particularly caspase-8 and caspase-3 .

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally related to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5rHepG210.56 ± 1.14Induces PARP cleavage and caspase activation
Similar IndolesA549 (Lung)Not specifiedApoptosis induction via caspase pathways

These findings suggest that the compound may share similar mechanisms, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Indole derivatives are known for their ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines and other mediators .

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of various indole derivatives, including those similar to this compound:

  • Study on Serotonergic Activity : A study demonstrated that selective agonists at the 5-HT(1F) receptor could reduce neurogenic dural inflammation, indicating potential applications in migraine treatment .
  • Caspase Activation Studies : In vitro studies showed that certain indole derivatives activated caspases involved in apoptosis, highlighting their potential as anticancer agents .
  • Antimicrobial Activity : Some related compounds have been evaluated for antimicrobial properties, suggesting that modifications to the indole structure can enhance efficacy against bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide?

  • Methodological Answer : The synthesis typically involves coupling the indole moiety (5-methyl-1H-indol-3-yl) with a butanamide derivative. Key steps include:

Indole Core Preparation : Synthesize 5-methyl-1H-indol-3-yl via Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., using ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate as a precursor) .

Amide Bond Formation : React the indole-ethylamine intermediate with 2-methylbutanoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

  • Critical Parameters : Control reaction temperature (0–25°C) and nitrogen atmosphere to prevent oxidation of the indole ring.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the 3D structure, particularly for confirming stereochemistry and hydrogen-bonding patterns in the indole-amide system .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify protons on the indole ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and the methyl/ethyl groups in the butanamide chain .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via HRMS-ESI) and fragmentation patterns to validate the amide linkage .

Q. What are the potential biological targets for this compound?

  • Methodological Answer :
  • Primary Targets : Screen for serotonin receptor (5-HT) affinity due to structural similarity to indolealkylamine derivatives .
  • Assay Design :

In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-LSD) in HEK293 cells expressing 5-HT receptors.

Antimicrobial Testing : Evaluate against Gram-positive/negative bacteria via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :
  • Factorial Design : Test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) in a 2k^k factorial setup to maximize yield .
  • Response Surface Methodology (RSM) : Model interactions between variables and identify optimal conditions (e.g., 40°C in THF with 0.5 eq EDC) .
  • Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and residual analysis to verify model accuracy .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :
  • Validation Workflow :

Quantum Mechanics (QM) : Recalculate binding energies (e.g., via DFT) for the compound-receptor complex to verify docking results .

Experimental Replication : Repeat bioassays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

Data Integration : Feed experimental IC50_{50} values back into computational models (e.g., QSAR) to refine predictive algorithms .

Q. What strategies enable selective functionalization of the indole ring in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the indole C-5 position using NBS or ICl under acidic conditions .
  • Protection/Deprotection : Temporarily protect the amide group with Boc anhydride to direct reactivity to the indole ring .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C-2 or C-3 positions .

Q. How can AI-driven tools enhance reaction design for analogs of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Use quantum-chemical software (e.g., Gaussian) with AI algorithms to simulate plausible reaction pathways and intermediates .
  • Process Automation : Integrate robotic platforms with AI for high-throughput screening of catalysts/solvents (e.g., via COMSOL Multiphysics for fluid dynamics modeling) .
  • Feedback Loops : Train neural networks on experimental failure/success data to iteratively improve synthesis protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

  • Methodological Answer :
  • Controlled Replication : Repeat solubility tests in standardized solvents (e.g., DMSO, ethanol) using USP protocols.
  • Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to identify thermodynamic drivers (e.g., entropy vs. enthalpy) .
  • Ternary Phase Diagrams : Map solubility limits in solvent mixtures (e.g., DMSO-water) to resolve discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.